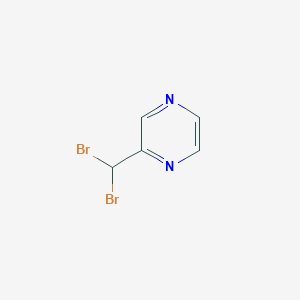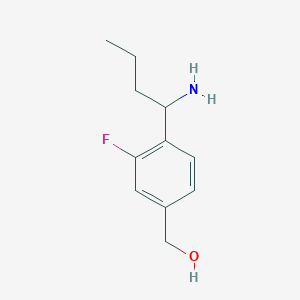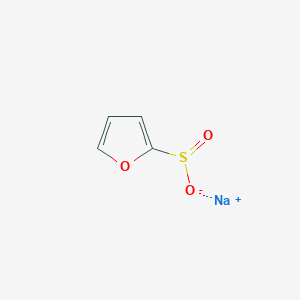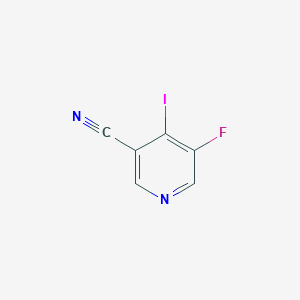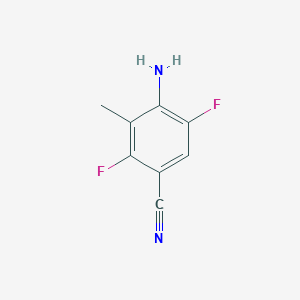
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid is an organic compound with the molecular formula C8H12O4S2 This compound is characterized by the presence of an ethoxycarbonyl group and two methylsulfanyl groups attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid typically involves the reaction of ethyl chloroformate with 3,3-bis(methylsulfanyl)prop-2-enoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethoxycarbonyl and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)prop-2-enoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
2-Cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid: Contains a cyano group instead of an ethoxycarbonyl group, which can significantly alter its reactivity and applications.
3-Phenylprop-2-enoic acid: Contains a phenyl group instead of the methylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid is unique due to the presence of both ethoxycarbonyl and methylsulfanyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12O4S2 |
|---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C8H12O4S2/c1-4-12-7(11)5(6(9)10)8(13-2)14-3/h4H2,1-3H3,(H,9,10) |
InChI Key |
GRXJQBVAWJCNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


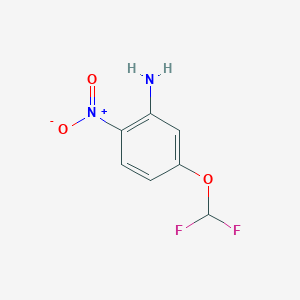
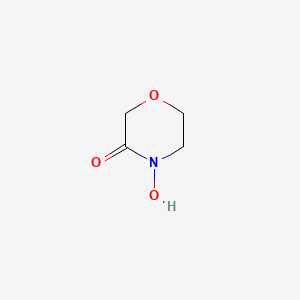

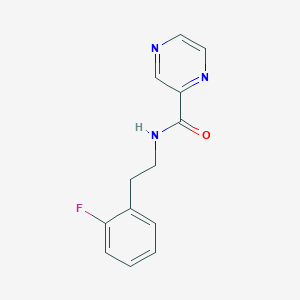
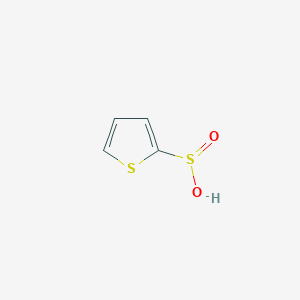

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
